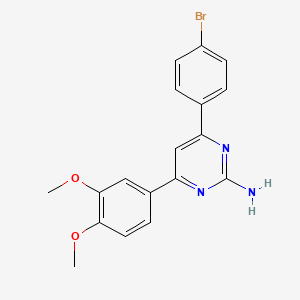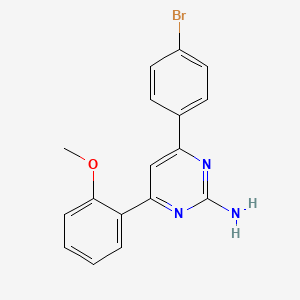
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, also known as 4E6MP, is a pyrimidine derivative that has been studied for its potential therapeutic applications. It is an aromatic amine, and its chemical structure is composed of an ethoxy-substituted phenyl ring connected to a methoxy-substituted phenyl ring, which is in turn connected to a pyrimidine ring. The compound is a member of a class of molecules known as pyrimidines, which are widely used in pharmaceuticals and other applications.
Wissenschaftliche Forschungsanwendungen
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential therapeutic applications. It has been evaluated for its anti-tumor and anti-inflammatory activities, as well as its ability to inhibit the growth of certain bacteria. In addition, it has also been investigated for its potential role in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Wirkmechanismus
The exact mechanism of action of 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of certain molecules, such as DNA and RNA. In addition, it has been suggested that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has anti-tumor, anti-inflammatory, and anti-bacterial activities. In addition, it has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has the potential to reduce inflammation and oxidative stress in mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments include its relatively low cost, its ease of synthesis, and its availability. However, there are some limitations to consider when using 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in laboratory experiments. These include its potential toxicity, its lack of selectivity, and its limited solubility in water.
Zukünftige Richtungen
For research include further evaluation of its anti-tumor and anti-inflammatory activities, as well as its potential role in the treatment of neurodegenerative diseases. In addition, further studies are needed to better understand its mechanism of action and to identify potential drug targets. Other potential future directions include the development of new synthesis methods to improve the yield and purity of the compound, as well as the exploration of its potential applications in other fields, such as agriculture and food science.
Synthesemethoden
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be synthesized through a multi-step process. The first step involves the condensation of 4-ethoxybenzaldehyde and 3-methoxyphenylhydrazine to form the Schiff base 4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)hydrazine. This intermediate is then treated with ethyl chloroformate to form the 4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine.
Eigenschaften
IUPAC Name |
4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-15-9-7-13(8-10-15)17-12-18(22-19(20)21-17)14-5-4-6-16(11-14)23-2/h4-12H,3H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPJAWFLFDCEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, 98%, (99% ee)](/img/structure/B6347252.png)





![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)


